3-(羟氨基)苯酚

描述

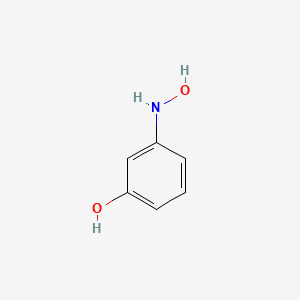

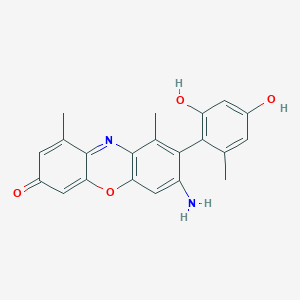

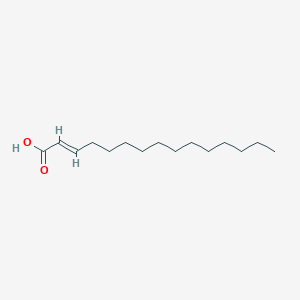

3-(Hydroxyamino)phenol is a chemical compound with the molecular formula C6H7NO2 . It is also known by other names such as 3-hydroxyaminophenol and 3-Hydroxylaminophenol . The average mass of this compound is 125.125 Da .

Synthesis Analysis

The synthesis of phenols, including 3-(Hydroxyamino)phenol, can be achieved through various methods. One such method involves the ipso-hydroxylation of arylboronic acids in ethanol, using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . Another method includes the Fries rearrangement, Bamberger rearrangement, and reduction of quinones .Molecular Structure Analysis

The molecular structure of 3-(Hydroxyamino)phenol consists of 6 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The monoisotopic mass of this compound is 125.047676 Da .Chemical Reactions Analysis

Phenols, including 3-(Hydroxyamino)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The flash point of 3-(Hydroxyamino)phenol is 182.4±19.0 °C .科学研究应用

植物研究中的酚类化合物

3-(羟氨基)苯酚等酚类化合物在植物研究中至关重要。它们是一类具有羟基化芳环的多样代谢物,在植物对环境变化的适应中起着至关重要的作用。这些化合物因其颜色、味道、技术特性和健康益处而受到广泛研究。对酚类化合物的广泛研究已导致在分析表征、酶学研究和代谢工程方面的发现。了解这些化合物的生物合成途径和基因表达调控的进展非常显着,特别是在类黄酮合成和细胞色素 P450 基因方面 (Boudet,2007 年)。

功能性聚羟基链烷酸酯的生物合成

聚羟基链烷酸酯 (PHA) 是可生物降解且可热加工的聚酯,这使得它们成为医疗和组织工程应用的生物材料具有吸引力。已经使用工程微生物探索了 PHA 的生物合成,包括聚 3-羟基丁酸酯等化合物。这项研究导致了各种设备的开发,例如缝合线、心血管贴片和骨髓支架。已经对 PHA 成分进行了修改,以在特定生理条件下获得所需的机械性能、生物相容性和降解时间 (Chen 和 Wu,2005 年)。

黄烷酮和 3-羟基黄烷酮的分析

与 3-(羟氨基)苯酚密切相关的黄烷酮和 3-羟基黄烷酮的分析对于了解它们在植物材料中的存在非常重要。薄层色谱和分光光度法等技术已被用于分离和定量这些化合物,有助于了解植物酚类成分及其潜在健康益处 (Schmidtlein 和 Herrmann,1976 年)。

苯的光催化羟基化为苯酚

苯的光催化羟基化为苯酚是一种环保且经济可行的苯酚生产方法。近年来,这一过程一直是研究的主题,探索了各种非均相光催化剂,例如半导体和金属有机框架。开发高效光催化剂在这个领域至关重要,旨在为苯酚传统生产方法提供可持续的替代方案 (Han、Xiang、Shi 和 Ji,2022 年)。

作用机制

安全和危害

Phenol, a related compound, is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is suspected of causing genetic defects and may cause damage to organs (Nervous system, Kidney, Liver, Skin) through prolonged or repeated exposure .

属性

IUPAC Name |

3-(hydroxyamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-6-3-1-2-5(4-6)7-9/h1-4,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKOPKHXTPVJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420088 | |

| Record name | 3-hydroxyaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10603-61-9 | |

| Record name | 3-hydroxyaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235639.png)

![4-[3-oxo-1-(3,4,5-trimethoxyanilino)-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235648.png)

![[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1235653.png)